molecular formula C10H11BrS2 B14607774 1,3-Dithiane, 2-(4-bromophenyl)- CAS No. 58928-91-9

1,3-Dithiane, 2-(4-bromophenyl)-

Cat. No.: B14607774
CAS No.: 58928-91-9
M. Wt: 275.2 g/mol
InChI Key: JTTPIFRYHSJHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiane, 2-(4-bromophenyl)- is an organosulfur compound that features a dithiane ring substituted with a 4-bromophenyl group. Dithianes are heterocyclic compounds composed of a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms. This specific compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring .

Industrial Production Methods: Industrial production of 1,3-dithianes often involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction conditions. The use of robust catalysts and optimized reaction parameters is crucial for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiane, 2-(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dithiane, 2-(4-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds and in umpolung reactions to reverse the polarity of carbonyl groups.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 2-(4-bromophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The bromine atom in the 4-bromophenyl group can participate in substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Uniqueness: 1,3-Dithiane, 2-(4-bromophenyl)- is unique due to the presence of the 4-bromophenyl group, which imparts distinct reactivity and allows for specific applications in organic synthesis. Its ability to stabilize carbanions and participate in various chemical reactions makes it a versatile compound in research and industry .

Properties

CAS No.

58928-91-9

Molecular Formula

C10H11BrS2

Molecular Weight

275.2 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-dithiane

InChI

InChI=1S/C10H11BrS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2

InChI Key

JTTPIFRYHSJHOY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.